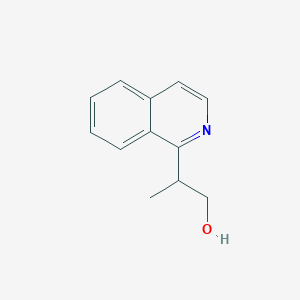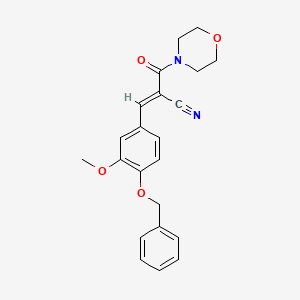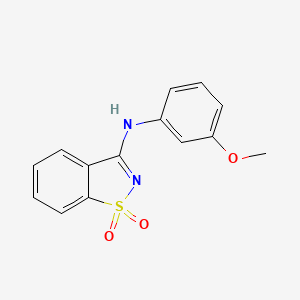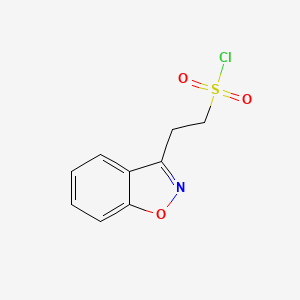
2-Isoquinolin-1-ylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isoquinolin-1-ylpropan-1-ol is a chemical compound that belongs to the class of isoquinolines. It is used extensively in scientific research due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of 2-Isoquinolin-1-ylpropan-1-ol is not fully understood. However, it has been suggested that the compound may exert its effects through the inhibition of specific enzymes or the modulation of signaling pathways. For example, this compound has been shown to inhibit the activity of protein kinases, which play a crucial role in various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, the compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to modulate the activity of specific enzymes, including histone deacetylases, which play a crucial role in gene expression.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Isoquinolin-1-ylpropan-1-ol in lab experiments is its high yield of synthesis. Additionally, the compound has been shown to be effective in various applications, including the synthesis of inhibitors and fluorescent probes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are various future directions for the use of 2-Isoquinolin-1-ylpropan-1-ol in scientific research. One potential area of research is the development of more potent and selective inhibitors of specific enzymes, such as protein kinases and histone deacetylases. Additionally, the compound may be further investigated for its potential use as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease. Furthermore, the development of new synthesis methods for this compound may lead to more efficient and cost-effective production of the compound.
Synthesis Methods
The synthesis of 2-Isoquinolin-1-ylpropan-1-ol involves the reaction of isoquinoline with 2-bromo-1-propanol in the presence of a base such as potassium carbonate. The reaction proceeds through a substitution reaction, resulting in the formation of the desired product. The yield of this reaction is typically high, making it an efficient and cost-effective synthesis method.
Scientific Research Applications
2-Isoquinolin-1-ylpropan-1-ol has various applications in scientific research. It has been used as a building block for the synthesis of various compounds, including inhibitors of protein kinases and histone deacetylases. The compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, this compound has been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease.
properties
IUPAC Name |
2-isoquinolin-1-ylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-9(8-14)12-11-5-3-2-4-10(11)6-7-13-12/h2-7,9,14H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKIFASBAZQLOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=NC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-2-[3-[2-(2-methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B3017642.png)

![4-(2-Chlorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B3017644.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3017647.png)
![(E)-4-(Dimethylamino)-N-[1-[(3-fluoropyridin-2-yl)oxymethyl]cyclopentyl]but-2-enamide](/img/structure/B3017648.png)
![N-(1',2-dimethyl-5'-morpholino-6'-oxo-1',6'-dihydro-[3,3'-bipyridin]-5-yl)-2-(trifluoromethyl)isonicotinamide](/img/structure/B3017650.png)
![1-[2-(Prop-2-enoylamino)propyl]pyrazole-4-carboxylic acid](/img/structure/B3017653.png)


![7-cyclopropyl-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3017659.png)

